molecular formula C₅₇H₁₀₉NO₁₀ B1146850 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol CAS No. 843651-89-8

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol

Cat. No.: B1146850
CAS No.: 843651-89-8
M. Wt: 968.48
InChI Key:
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Description

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol, also known as DPPG, is a glycolipid that plays a significant role in the structure and function of biological membranes. DPPG is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

  • Inhibitory Activity Against Human Myt1-kinase

    A study by Göllner et al. (2009) describes the first total synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, a glycoglycerolipid isolated from marine algae. This compound showed high inhibitory activity against human Myt1-kinase, an enzyme involved in cell cycle regulation, which could have potential as an anti-cancer target (Göllner et al., 2009).

  • Contradictory Findings on Myt1-kinase Inhibition

    However, a later study by Rohe et al. (2015) contested these findings. This research indicated that this compound is not an inhibitor of human Myt1 kinase, challenging previous assumptions about its inhibitory potential and the mechanism of action (Rohe et al., 2015).

  • Potential as Cancer Cell Growth Inhibitory Agents

    Another study identified 1,2-dipalmitoyl-3-glucosyl glycerol as one of the compounds from the roots of Peucedanum ledebourielloides that showed significant activity against various cancer cell lines. This suggests potential applications in cancer therapy (Zheng et al., 2010).

  • Surface Properties and Molecular Behavior

    Research on the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, including this compound, has been conducted to understand their behavior in different molecular environments. These studies are crucial for applications in areas such as lipid bilayers and membrane studies (Fahey & Small, 1986).

  • Synthesis and Structural Analysis

    The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols have been explored to understand their structural properties and potential applications in biochemistry and pharmaceuticals (Kodali et al., 1984).

Properties

IUPAC Name

[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGDOIXTUYSNI-LMRVJDJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H109NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of this research paper in the context of 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol?

A1: This paper details the first successful total synthesis of the glycoglycerolipid this compound. [] This is significant because it provides a reliable method for obtaining this compound, which was previously only accessible from natural sources in limited quantities. This breakthrough paves the way for further research into its biological activity and potential therapeutic applications, especially as an inhibitor of human Myt1-kinase.

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